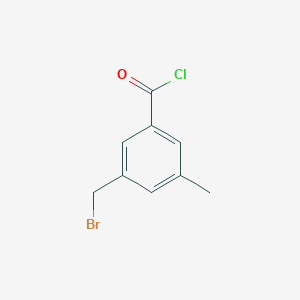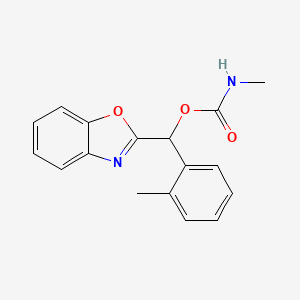
(1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts, with the reaction carried out in ethanol at 50°C . This method yields 2-substituted benzoxazole derivatives, which can then be further functionalized to obtain the desired carbamate compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazole-2-carboxylic acid, while reduction can yield benzoxazole-2-methylamine .
科学的研究の応用
(1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- (5-chloro-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
- 2-(substituted-phenyl)benzimidazole derivatives
Uniqueness
(1,3-Benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate is unique due to its specific structural features and the presence of both benzoxazole and carbamate moieties.
特性
CAS番号 |
104029-90-5 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(2-methylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O3/c1-11-7-3-4-8-12(11)15(22-17(20)18-2)16-19-13-9-5-6-10-14(13)21-16/h3-10,15H,1-2H3,(H,18,20) |
InChIキー |
UVIRGNVUKCFEFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
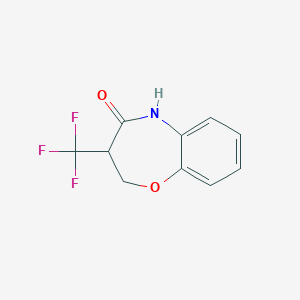
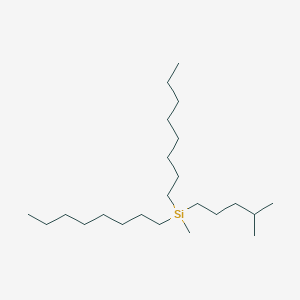

![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

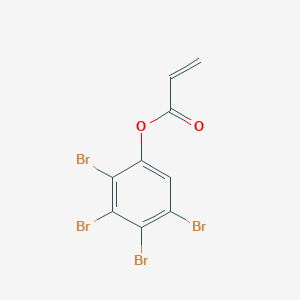
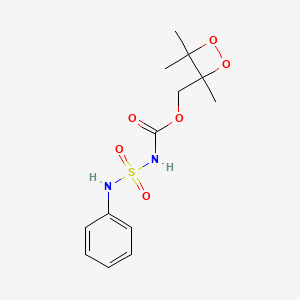
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
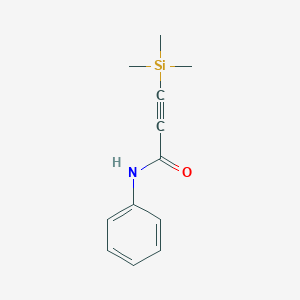
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
